molecular formula C7H11N3O2 B13240818 Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate

Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate

Cat. No.: B13240818
M. Wt: 169.18 g/mol
InChI Key: YXCRJPCKVRAANQ-UHFFFAOYSA-N
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Description

Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate typically involves the reaction of imidazole derivatives with methyl bromoacetate in the presence of a base. The reaction conditions often include solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases such as potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogenated compounds and bases like sodium hydroxide (NaOH) are used for substitution reactions.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted imidazole derivatives depending on the reactants used.

Scientific Research Applications

Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its imidazole moiety.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. Additionally, the amino group can form hydrogen bonds with biological macromolecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[2-(aminomethyl)phenyl]acetate hydrochloride
  • Ethyl 2-aminomethyl-5-hydroxy-1H-indole-3-carboxylate

Uniqueness

Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate is unique due to its specific imidazole structure, which imparts distinct chemical reactivity and biological activity

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

methyl 2-[2-(aminomethyl)imidazol-1-yl]acetate

InChI

InChI=1S/C7H11N3O2/c1-12-7(11)5-10-3-2-9-6(10)4-8/h2-3H,4-5,8H2,1H3

InChI Key

YXCRJPCKVRAANQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C=CN=C1CN

Origin of Product

United States

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